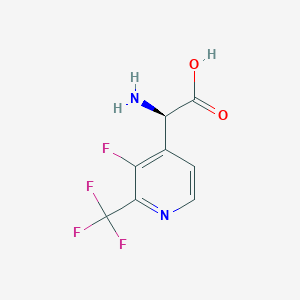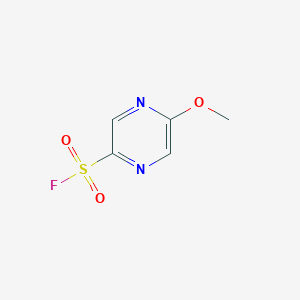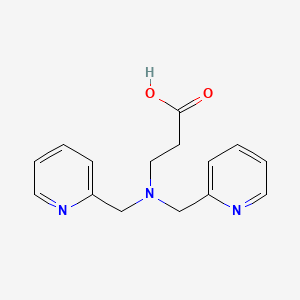
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid is a chemical compound with the molecular formula C15H17N3O2. It is known for its role in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes two pyridin-2-ylmethyl groups attached to an amino propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid typically involves a multi-step process. One common method includes the reaction of 1-hydroxy-pyrrolidine-2,5-dione with N,N-bis(2-pyridylmethyl)3-aminopropionic acid in the presence of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at room temperature for 2 hours. This is followed by the addition of 2-[(2-aminoacetyl)amino]-3-phenylpropanamide with triethylamine in acetonitrile at room temperature for another 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using automated systems and industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the synthesis of other complex molecules and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid involves its ability to bind to specific molecular targets. In biological systems, it acts as a chelating agent, binding to metal ions and affecting their activity. This property is particularly useful in the study of protein phosphorylation, where it helps to visualize and analyze phosphorylated proteins .
Comparison with Similar Compounds
3-(bis(pyridin-2-ylmethyl)amino)propanoic Acid can be compared with other similar compounds, such as:
Bis(pyridin-2-ylmethyl)glycine: Similar in structure but with a glycine backbone instead of propanoic acid.
Tris(pyridin-2-ylmethyl)amine: Contains three pyridin-2-ylmethyl groups attached to an amine.
Bis(pyridin-2-ylmethyl)amine: Lacks the propanoic acid group, making it less versatile in certain reactions.
These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and its versatility in various chemical reactions.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-[bis(pyridin-2-ylmethyl)amino]propanoic acid |
InChI |
InChI=1S/C15H17N3O2/c19-15(20)7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12H2,(H,19,20) |
InChI Key |
PRUNLWPCTWNDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCC(=O)O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![3-Amino-1-{[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B13345926.png)
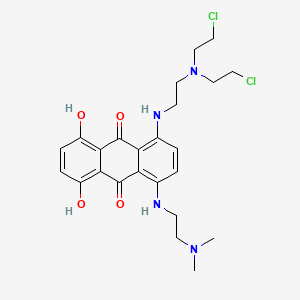
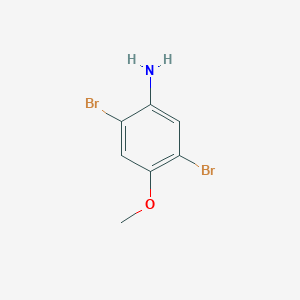

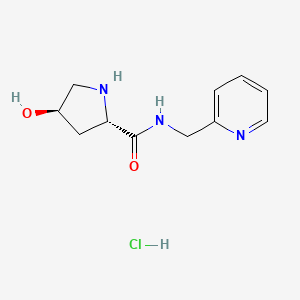
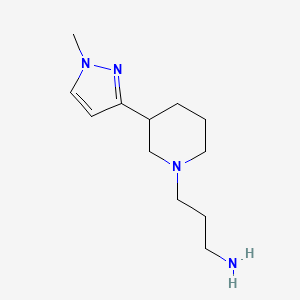
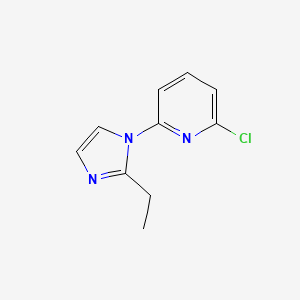
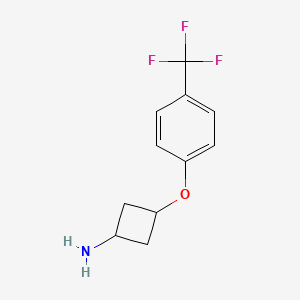

amine](/img/structure/B13345981.png)

